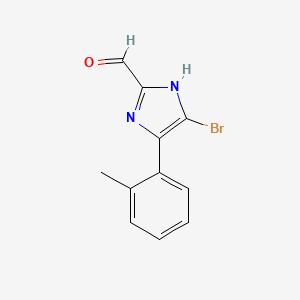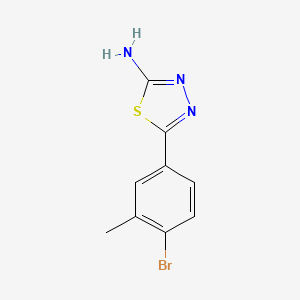
1-Propyl-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1,3-cyclohexadiene is an organic compound characterized by a cyclohexadiene ring with a propyl group attached to one of the carbon atoms. This compound is part of the larger family of cyclohexadienes, which are known for their unique chemical properties and reactivity. The molecular formula of this compound is C9H14.
Méthodes De Préparation
The synthesis of 1-Propyl-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. For instance, 1,3-cyclohexadiene can be synthesized by dehydration of cyclohexen-3-ol or by pyrolysis of the diacetate of cyclohexane-1,2-diol . Industrial production methods often involve catalytic processes that ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Propyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexadienones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cyclohexadiene ring. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. .
Applications De Recherche Scientifique
1-Propyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Propyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, forming six-membered rings with various dienophiles. This reaction is facilitated by the electron-rich nature of the diene and the electron-deficient nature of the dienophile . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components to exert their effects .
Comparaison Avec Des Composés Similaires
1-Propyl-1,3-cyclohexadiene can be compared with other cyclohexadienes such as:
1,3-Cyclohexadiene: The parent compound without the propyl group, known for its use in Diels-Alder reactions.
1-Methyl-1,3-cyclohexadiene: Similar in structure but with a methyl group instead of a propyl group, affecting its reactivity and applications.
Cyclohexene: A related compound with a single double bond, used in various industrial applications. The uniqueness of this compound lies in its specific reactivity due to the propyl group, which can influence the outcome of chemical reactions and its applications in synthesis and industry.
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
LECZYMJJKZZTEP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)


![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)

![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)

![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)

![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)
![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)

